Computed Lipophilicity (XLogP3) Differential: Target Compound vs. Methanesulfonate Analog as a Predictor of Membrane Permeability
The target compound exhibits a computed XLogP3 of 6.0, compared to 3.9 for the methanesulfonate analog (CAS 331460-66-3) [1][2]. This 2.1 log unit difference corresponds to a ~126-fold higher predicted octanol-water partition coefficient, a parameter directly correlated with passive membrane permeability and tissue distribution in cellular assays [3]. The higher lipophilicity arises from the additional chlorinated aromatic ring in the 4-chlorobenzenesulfonate group versus the methyl group of the methanesulfonate ester.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 6.0 |
| Comparator Or Baseline | Methanesulfonate analog (CAS 331460-66-3): XLogP3 = 3.9 |
| Quantified Difference | ΔXLogP3 = +2.1 (~126-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A 126-fold difference in predicted lipophilicity can alter apparent cellular potency independent of target engagement, making the methanesulfonate analog an unreliable surrogate for structure-activity relationship (SAR) studies involving the 4-chlorobenzenesulfonate ester.
- [1] PubChem CID 6027644, Computed Properties: XLogP3-AA = 6.0. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem CID 6164632, Computed Properties: XLogP3-AA = 3.9. National Center for Biotechnology Information, 2025. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. (Established correlation between logP/logD and membrane permeability.) View Source
